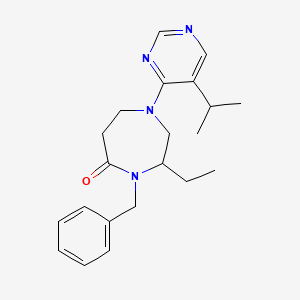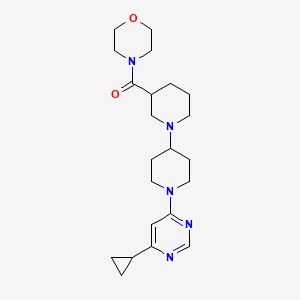![molecular formula C17H25NO3 B5324285 2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5324285.png)
2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol, also known as TAK-875, is a novel drug candidate that has been developed for the treatment of type 2 diabetes. It is a potent and selective agonist of the G protein-coupled receptor GPR40, which is expressed in pancreatic beta cells and plays a key role in glucose-stimulated insulin secretion.
Mécanisme D'action
2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol acts as an agonist of the GPR40 receptor, which is expressed in pancreatic beta cells. Binding of this compound to GPR40 leads to activation of the phospholipase C pathway and subsequent release of intracellular calcium ions. This triggers insulin secretion from the beta cells in a glucose-dependent manner, which helps to regulate blood glucose levels.
Biochemical and physiological effects:
In addition to its effects on glucose control and insulin secretion, this compound has been shown to have other biochemical and physiological effects. For example, it has been found to improve lipid metabolism and reduce inflammation in animal models. However, further studies are needed to fully understand these effects and their potential clinical relevance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol for lab experiments is its selectivity for the GPR40 receptor, which minimizes off-target effects and improves the accuracy of the results. In addition, its low risk of hypoglycemia makes it a safer option for testing in animal models and human subjects. However, one limitation is the need for specialized equipment and expertise to synthesize and administer the drug.
Orientations Futures
There are several potential future directions for research on 2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol and related compounds. One area of focus is the development of more potent and selective GPR40 agonists with improved pharmacokinetic properties. Another area is the investigation of the long-term safety and efficacy of this compound in humans, particularly in comparison to existing diabetes drugs. Finally, there is interest in exploring the potential use of GPR40 agonists for other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
Méthodes De Synthèse
The synthesis of 2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol involves several steps, starting from commercially available starting materials. The key step is the coupling of 4-(1,4-oxazepan-4-ylcarbonyl)phenylboronic acid with 2-methyl-4-(trifluoromethyl)benzaldehyde, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol has been extensively studied in preclinical and clinical trials as a potential treatment for type 2 diabetes. It has been shown to improve glucose control and stimulate insulin secretion in animal models and human subjects. In addition, this compound has been found to have a low risk of hypoglycemia, which is a common side effect of many existing diabetes drugs.
Propriétés
IUPAC Name |
[4-(3-hydroxy-3-methylbutyl)phenyl]-(1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,20)9-8-14-4-6-15(7-5-14)16(19)18-10-3-12-21-13-11-18/h4-7,20H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNAIYNGLORNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5324207.png)
![{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5324208.png)
![8-(1H-indazol-3-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5324216.png)
![5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5324218.png)
![5-isobutyryl-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B5324223.png)

![5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5324235.png)

![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5324263.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide](/img/structure/B5324270.png)
![(1R*,2R*)-N-cyclopropyl-2-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5324271.png)

![1-(3,4-dichlorophenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5324283.png)
